5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazoles and pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein methyltransferases. Its chemical structure comprises a thiadiazole ring fused with a pyrimidine moiety, which contributes to its pharmacological properties.
The compound is often referenced in scientific literature and databases, including Sigma-Aldrich and other chemical suppliers. It is categorized under various identifiers, including CAS number 17372-87-1, which is associated with its use as a protein methyltransferase inhibitor.
5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be classified as:
The synthesis of 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The general methods include:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) are critical for optimizing yield and purity.
The molecular structure of 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be described as follows:
The compound's structure can be represented using various chemical drawing software or databases that provide visualizations based on its molecular formula.
5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one participates in several chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions to achieve desired products efficiently.
The mechanism of action for 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one primarily involves its role as an inhibitor of protein methyltransferases.
Data from studies indicate that this compound exhibits selective inhibition against certain methyltransferases while being inactive against others.
Relevant analyses include melting point determination and solubility tests to characterize these properties further.
5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific applications:
The compound's diverse applications underscore its significance in both academic research and pharmaceutical development.
Multicomponent reactions (MCRs) provide efficient single-pot pathways for constructing the complex 5-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one scaffold. A particularly effective strategy involves the regioselective condensation between 2-amino-1,3,4-thiadiazoles and dimethyl acetylenedicarboxylate (DMAD) under mild conditions. This reaction proceeds through a sequence of Michael addition and nucleophilic acyl substitution (S~N~Ac) to exclusively yield the 7-one isomer rather than the 5-one isomer. The reaction mechanism involves initial attack by the thiadiazolyl nitrogen on the acetylene group, followed by intramolecular cyclization where the 2-amino group attacks the carboxylate moiety [2]. This MCR approach demonstrates remarkable substrate versatility, accommodating various electron-donating and electron-withdrawing substituents on the thiadiazole ring while maintaining excellent regioselectivity. The reaction achieves high atom economy by incorporating all starting materials into the final product without generating stoichiometric by-products, aligning with green chemistry principles. When performed at room temperature in tetrahydrofuran (THF), the reaction yields approximately 38% product within 8 hours, though yields significantly improve with optimized conditions [2].
Microwave irradiation technology has revolutionized the synthesis of thiadiazolopyrimidine derivatives by enabling dramatic rate acceleration and improved reaction selectivity. Conventional thermal methods for preparing ethyl 7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate from 2-aminothiadiazole, benzaldehyde, and ethyl acetoacetate in acetic acid require 36 hours with modest yields (25%). Microwave-assisted synthesis reduces this reaction time to 15-20 minutes while increasing yields to 85-92% [1]. This technique enhances energy efficiency through direct molecular activation and reduces side reactions that commonly occur during prolonged heating. The microwave approach facilitates excellent functional group tolerance, successfully accommodating diverse benzaldehyde derivatives bearing electron-donating groups (methoxy, methyl) and electron-withdrawing groups (nitro, chloro, bromo). The reaction uniformity provided by microwave irradiation ensures consistent product quality and simplifies purification processes, as confirmed by spectral characterization of products showing exclusive formation of the 7-one isomer under these conditions [1] [7].
Table 1: Comparative Analysis of Synthetic Methods for 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one Derivatives
Synthetic Method | Reaction Time | Yield Range | Temperature | Key Advantages |
---|---|---|---|---|
Conventional Thermal | 36 hours | 25% | Reflux | No specialized equipment |
Microwave-Assisted | 15-20 minutes | 85-92% | Controlled irradiation | Enhanced regioselectivity, energy efficiency |
Catalyst-Free | 4-6 hours | 70-90% | Room temperature | Reduced purification needs |
Ultrasound-Promoted | 15-30 minutes | 88-93% | Room temperature | Rapid reaction kinetics |
Hybridization Approach | 3 hours | 70-90% | 60°C | Enhanced bioactivity profile |
Eco-compatible synthetic routes have been developed using phosphotungstic acid (H₃PW₁₂O₄₀) as a recyclable catalyst for assembling complex spiro[chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives at room temperature. This approach employs a three-component condensation between dimedone, 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, and isatin derivatives under solvent-free conditions. Systematic optimization established that 3.0 mol% catalyst loading in acetonitrile under reflux delivers optimal yields (70-90%) within 25-40 minutes [7]. The catalyst demonstrates exceptional reusability potential with minimal activity reduction over five cycles, significantly reducing process costs. The mild conditions preserve acid-sensitive functional groups that might degrade under harsh acidic conditions traditionally employed in such syntheses. Another catalyst-free approach involves the reaction of 2-aminothiadiazoles with acetylenedicarboxylates in THF at ambient temperature, yielding 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives without requiring metal catalysts or harsh additives [2] [8]. These methodologies align with sustainable chemistry principles by eliminating toxic catalysts and minimizing purification steps through high reaction specificity.
Ultrasound irradiation significantly enhances the efficiency of one-pot cyclization reactions for synthesizing thiadiazolopyrimidinone derivatives. The application of high-frequency sound waves (20-50 kHz) dramatically accelerates the reaction between 2-amino-1,3,4-thiadiazoles and acetylenedicarboxylates through cavitation effects that improve mass transfer and increase molecular collision frequency. This technique reduces reaction times from several hours to 15-30 minutes while increasing yields to 88-93% compared to conventional stirring methods [7]. The ultrasound-assisted approach operates efficiently at room temperature, preventing thermal degradation of sensitive intermediates and products. This method demonstrates excellent regiochemical control, exclusively producing the 7-one isomer without detectable amounts of the alternative 5-one isomer. The technique is particularly valuable for synthesizing sterically hindered derivatives that exhibit sluggish reaction kinetics under traditional conditions. Implementation of ultrasound technology in thiadiazolopyrimidine synthesis represents a scalable green methodology that reduces energy consumption by up to 50-fold compared to conventional heating methods while maintaining high product purity and regioselectivity [7].
Structural hybridization approaches have yielded novel 5-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives with enhanced biological profiles by combining the thiadiazolopyrimidine core with bioactive marine alkaloid frameworks. Researchers have integrated structural elements from nortopsentin analogues (isolated from the sponge Spongosorites ruetzleri) and essramycin derivatives into the thiadiazolopyrimidine scaffold. The synthesis involves reacting aminothiadiazole intermediates with β-ketoesters in polyphosphoric acid (PPA) at 60°C for approximately 3 hours [3]. This approach generates hybrid molecules containing both indole moieties from nortopsentin and thiadiazolopyrimidine units from essramycin analogues. The synthesized derivatives demonstrate significant antibiofilm activity against clinically relevant pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with biofilm inhibitory concentrations (BIC~50~) as low as 17-40 µg/mL [3]. Particularly, fluorinated derivative 8j exhibits potent dispersal activity against preformed biofilms of Gram-positive and Gram-negative pathogens while showing minimal cytotoxicity toward human cells. The hybrid molecules maintain the pharmacophoric elements of both parent structures while creating novel molecular entities with improved therapeutic potential against resistant infections.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1